1-Acetyl-1H-indole-2-carbaldehyde
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Overview
Description
1-Acetyl-1H-indole-2-carbaldehyde is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. The structure of this compound consists of an indole ring substituted with an acetyl group at the nitrogen atom and an aldehyde group at the second carbon atom.
Preparation Methods
The synthesis of 1-Acetyl-1H-indole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another approach is the Vilsmeier-Haack reaction, which involves the formylation of indole derivatives using a mixture of dimethylformamide and phosphorus oxychloride . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
1-Acetyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Condensation: The compound can undergo condensation reactions with various nucleophiles, such as amines and hydrazines, to form imines and hydrazones.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acid or base catalysts for substitution and condensation reactions . Major products formed from these reactions include carboxylic acids, alcohols, imines, and hydrazones.
Scientific Research Applications
1-Acetyl-1H-indole-2-carbaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Acetyl-1H-indole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The indole ring can interact with biological receptors, enzymes, and proteins, leading to various biological effects. For example, indole derivatives are known to bind to serotonin receptors, influencing neurotransmission and mood regulation . Additionally, the compound’s aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function and activity .
Comparison with Similar Compounds
1-Acetyl-1H-indole-2-carbaldehyde can be compared with other similar compounds, such as:
1H-Indole-3-carbaldehyde: This compound has an aldehyde group at the third carbon atom of the indole ring.
1-Acetylindole: This compound lacks the aldehyde group and has only the acetyl group at the nitrogen atom.
Indole-2-carboxaldehyde: This compound has a carboxaldehyde group at the second carbon atom of the indole ring, similar to this compound, but lacks the acetyl group.
The uniqueness of this compound lies in its dual functional groups (acetyl and aldehyde), which provide versatility in chemical reactions and potential biological activities .
Properties
Molecular Formula |
C11H9NO2 |
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Molecular Weight |
187.19 g/mol |
IUPAC Name |
1-acetylindole-2-carbaldehyde |
InChI |
InChI=1S/C11H9NO2/c1-8(14)12-10(7-13)6-9-4-2-3-5-11(9)12/h2-7H,1H3 |
InChI Key |
RIEAZSRPICTWBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C=C1C=O |
Origin of Product |
United States |
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